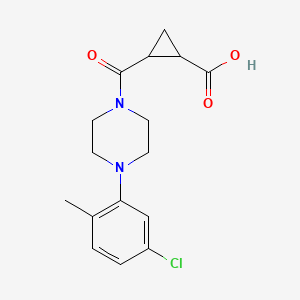
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid (hereinafter referred to as CMCPA) is a cyclopropane carboxylic acid that has been studied for its potential applications in a variety of scientific research areas. CMCPA has been found to possess a number of unique properties that make it a promising candidate for further research. In
Applications De Recherche Scientifique
CMCPA has been studied as a potential therapeutic agent for the treatment of a variety of conditions, including depression, anxiety, and schizophrenia. It has also been studied for its potential applications in the treatment of drug addiction, as well as for its potential use as an anti-inflammatory agent. CMCPA has also been studied for its potential use in the development of novel drugs for the treatment of cancer.
Mécanisme D'action
The mechanism of action of CMCPA is not fully understood. However, it is believed to interact with a variety of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It is believed to act as an agonist of these neurotransmitters, which may lead to its potential therapeutic effects.
Biochemical and Physiological Effects
CMCPA has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may lead to its potential therapeutic effects. It has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using CMCPA for lab experiments is that it is relatively easy to synthesize and is relatively stable under laboratory conditions. Additionally, CMCPA is relatively non-toxic and is not believed to be carcinogenic. However, there are some limitations to using CMCPA for lab experiments. For example, it is relatively expensive to synthesize and is not widely available. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments using CMCPA.
Orientations Futures
There are a number of potential future directions for the use of CMCPA in scientific research. One potential direction is the development of novel drugs for the treatment of depression, anxiety, schizophrenia, and other conditions. Additionally, CMCPA could be studied for its potential use in the development of novel drugs for the treatment of cancer. Furthermore, CMCPA could be studied for its potential use as an anti-inflammatory agent. Additionally, CMCPA could be studied for its potential use in the treatment of drug addiction. Finally, CMCPA could be studied for its potential use as a neuroprotective agent, which could be beneficial in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of CMCPA involves the reaction of 5-chloro-2-methylphenylpiperazine (CMMP) with cyclopropanecarboxylic acid chloride (CAC) in the presence of a base. This reaction produces a cyclopropane carboxylic acid derivative with a piperazine side chain. The reaction is typically performed in a dry solvent such as dichloromethane. The reaction proceeds in a two-step process, first forming a cyclopropane-piperazine intermediate, then forming the final product. The reaction is typically performed at temperatures between 0-30°C.
Propriétés
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-10-2-3-11(17)8-14(10)18-4-6-19(7-5-18)15(20)12-9-13(12)16(21)22/h2-3,8,12-13H,4-7,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKBZBBAHJLSJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(5-Chloro-2-methylphenyl)piperazinyl)carbonyl)cyclopropanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

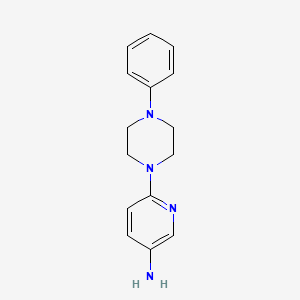
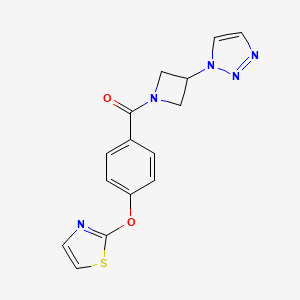
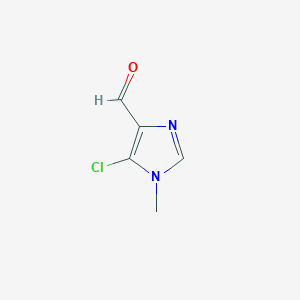

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
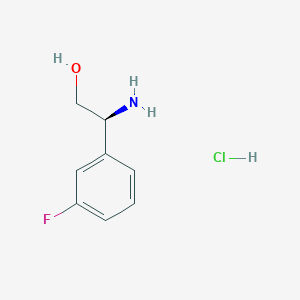


![N-[[5-bromo-2-(difluoromethoxy)phenyl]methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2399544.png)